Erythromycylamine

Description

Properties

IUPAC Name |

(3R,4S,5S,6R,7R,9R,10S,11S,12R,13S,14R)-10-amino-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H70N2O12/c1-14-25-37(10,45)30(41)20(4)27(38)18(2)16-35(8,44)32(51-34-28(40)24(39(11)12)15-19(3)47-34)21(5)29(22(6)33(43)49-25)50-26-17-36(9,46-13)31(42)23(7)48-26/h18-32,34,40-42,44-45H,14-17,38H2,1-13H3/t18-,19-,20+,21+,22-,23+,24+,25-,26+,27+,28-,29+,30-,31+,32-,34+,35-,36-,37-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCLJRCAJSCMIND-JCTYMORFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(C(C(C(C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)N)C)O)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]1[C@@]([C@@H]([C@H]([C@H]([C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)O)C)N)C)O)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H70N2O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00180750 | |

| Record name | Erythromycin, 9-amino-9-deoxo-, (9S)- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00180750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

735.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26116-56-3 | |

| Record name | Erythromycylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26116-56-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9(S)-Erythromycylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026116563 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Erythromycin, 9-amino-9-deoxo-, (9S)- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00180750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (9S)-9-amino-9-deoxyerythromycin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.835 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 9(S)-ERYTHROMYCYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YX9KV1OMA4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis of Erythromycylamine from Erythromycin Oxime: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of erythromycylamine from erythromycin A, proceeding through an erythromycin A oxime intermediate. The document details the necessary experimental protocols, summarizes key quantitative data, and presents visual workflows and reaction pathways to facilitate understanding and replication by researchers in the field of medicinal chemistry and drug development.

Introduction

This compound, specifically the (9S)-epimer, is a crucial intermediate in the synthesis of various semi-synthetic macrolide antibiotics. Its preparation involves a two-step process starting from the readily available erythromycin A. The first step is the conversion of the C9 ketone of erythromycin A to an oxime. The subsequent reduction of this oxime functionality yields the desired primary amine, this compound. This guide will elaborate on the methodologies for both of these critical transformations.

Synthesis of Erythromycin A Oxime

The initial step in the synthesis of this compound is the oximation of the C9 ketone of erythromycin A. This reaction is typically carried out by treating erythromycin A with hydroxylamine in the presence of an acid or base catalyst. Several methods have been reported, with variations in solvents, reagents, and reaction conditions aimed at optimizing yield and isomeric purity.

Experimental Protocol: Oximation of Erythromycin A

This protocol is adapted from established patent literature, aiming for a high yield of the desired oxime.

Materials:

-

Erythromycin A

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Sodium bicarbonate (NaHCO₃) or other suitable base

-

Methanol

-

Ethyl acetate

-

Sodium hydroxide (NaOH) solution (e.g., 20% w/v)

-

Water

Procedure:

-

In a suitable reaction vessel, dissolve erythromycin A in methanol.

-

Add hydroxylamine hydrochloride and sodium bicarbonate to the solution. The base is added to neutralize the HCl released from hydroxylamine hydrochloride.

-

Heat the reaction mixture to reflux (approximately 56-60 °C) and maintain for 8-10 hours.

-

After the reaction is complete, concentrate the solvent under reduced pressure.

-

To the residue, add ethyl acetate and a 20% aqueous sodium hydroxide solution to adjust the pH to 10-11.

-

Separate the organic layer, wash it with water multiple times, and then concentrate it to dryness under vacuum to obtain the crude erythromycin A oxime as a white solid.

-

The crude product can be further purified by recrystallization if necessary.

Quantitative Data for Erythromycin A Oxime Synthesis

| Parameter | Value/Condition | Reference |

| Reactants | ||

| Erythromycin A | 1 molar equivalent | [1] |

| Hydroxylamine hydrochloride | 1.5-3 molar equivalents | [1] |

| Base (e.g., NaHCO₃) | Sufficient to neutralize HCl | [1] |

| Solvent | Methanol | [1] |

| Reaction Temperature | 56-60 °C | [1] |

| Reaction Time | 8-10 hours | |

| Typical Yield | ~96% | |

| Purity (HPLC) | >98% |

Synthesis of (9S)-Erythromycylamine by Reduction of Erythromycin A Oxime

The reduction of the erythromycin A oxime to the corresponding primary amine is a critical step that yields (9S)-erythromycylamine. Catalytic hydrogenation is a commonly employed method for this transformation, offering good stereoselectivity and high yields.

Experimental Protocol: Catalytic Hydrogenation of Erythromycin A Oxime

This protocol outlines a general procedure for the catalytic hydrogenation of erythromycin A oxime. Specific conditions may require optimization based on the available equipment and desired scale.

Materials:

-

Erythromycin A oxime

-

Raney Nickel (or other suitable catalyst, e.g., Platinum on carbon)

-

Ethanol or other suitable solvent

-

Hydrogen gas (H₂)

-

Hydrogenation apparatus (e.g., Parr hydrogenator)

Procedure:

-

In a high-pressure reaction vessel, dissolve erythromycin A oxime in ethanol.

-

Carefully add a catalytic amount of Raney Nickel to the solution under an inert atmosphere (e.g., argon or nitrogen).

-

Seal the reaction vessel and purge it with hydrogen gas several times to remove any air.

-

Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50-100 psi).

-

Heat the reaction mixture to the desired temperature (e.g., 50-70 °C) with vigorous stirring.

-

Monitor the reaction progress by techniques such as TLC or HPLC. The reaction is typically complete within several hours.

-

After the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen gas.

-

Filter the reaction mixture through a pad of celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the crude (9S)-erythromycylamine.

-

The crude product can be purified by column chromatography or recrystallization.

Quantitative Data for this compound Synthesis

| Parameter | Value/Condition | Reference |

| Reactant | Erythromycin A oxime | |

| Catalyst | Raney Nickel | |

| Solvent | Ethanol | |

| Hydrogen Pressure | Typically 50-100 psi | General Hydrogenation Protocols |

| Reaction Temperature | Typically 50-70 °C | General Hydrogenation Protocols |

| Reaction Time | Several hours (monitor for completion) | General Hydrogenation Protocols |

| Stereochemistry | Predominantly (9S)-epimer | |

| Typical Yield | High (specific yield data not readily available in cited literature) |

Visualizing the Synthesis Pathway

The following diagrams illustrate the chemical transformations and the overall experimental workflow for the synthesis of this compound from erythromycin A.

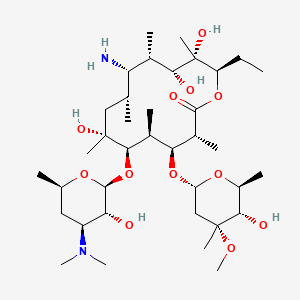

Caption: Chemical transformation from Erythromycin A to (9S)-Erythromycylamine.

References

An In-depth Technical Guide to the Mechanism of Action of 9(S)-Erythromycylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

9(S)-Erythromycylamine, the principal active metabolite of the macrolide antibiotic dirithromycin, exhibits a dual mechanism of action, functioning as both an antibacterial agent and a prokinetic gastrointestinal agent. Its antibacterial properties stem from the inhibition of protein synthesis in susceptible bacteria through binding to the 50S ribosomal subunit. Concurrently, it acts as a motilin receptor agonist in the gastrointestinal tract, stimulating smooth muscle contractions. This guide provides a comprehensive technical overview of these mechanisms, presenting quantitative data, detailed experimental protocols, and visual diagrams of the associated signaling pathways and workflows.

Antibacterial Mechanism of Action

9(S)-Erythromycylamine, like other macrolide antibiotics, exerts its bacteriostatic effect by targeting and inhibiting protein synthesis in bacteria.[1][2]

Molecular Target and Binding

The primary molecular target of 9(S)-erythromycylamine is the 50S ribosomal subunit of the bacterial ribosome.[3][4] It binds within the nascent peptide exit tunnel (NPET), a channel through which newly synthesized polypeptide chains emerge.[3] The binding site is located in domain V of the 23S rRNA and involves interactions with ribosomal proteins L4 and L22. This binding is highly specific and occurs with a 1:1 stoichiometry. By physically obstructing the NPET, 9(S)-erythromycylamine stalls the elongation of the polypeptide chain, leading to the dissociation of peptidyl-tRNA and ultimately, the cessation of protein synthesis.

Quantitative Antibacterial Activity

The antibacterial potency of 9(S)-erythromycylamine is quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a microorganism. While specific MIC data for 9(S)-erythromycylamine is limited in publicly available literature, the values for its parent compound, erythromycin, provide a close approximation of its activity against key respiratory pathogens.

| Bacterial Species | Antibiotic | MIC50 (mg/L) | MIC90 (mg/L) | Reference |

| Streptococcus pneumoniae | Erythromycin | 0.063 | 0.125 | |

| Streptococcus pneumoniae (penicillin-susceptible) | Erythromycin | 0.06 | 0.12 | |

| Streptococcus pneumoniae (penicillin-resistant) | Erythromycin | >128 | >128 |

Table 1: Minimum Inhibitory Concentrations (MIC) of Erythromycin against Streptococcus pneumoniae

Motilin Receptor Agonist Mechanism of Action

In addition to its antibacterial properties, 9(S)-erythromycylamine functions as a motilin receptor agonist, explaining its prokinetic effects on the gastrointestinal (GI) tract.

Molecular Target and Signaling Pathway

9(S)-Erythromycylamine binds to and activates the motilin receptor , a G-protein coupled receptor (GPCR) found on smooth muscle cells of the stomach and intestines. This activation initiates a downstream signaling cascade primarily through the Gαq and Gα13 subunits of the associated heterotrimeric G-protein.

Activation of Gαq leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the sarcoplasmic reticulum, leading to the initial phase of muscle contraction.

Simultaneously, both Gαq and Gα13 activate the small GTPase RhoA. Activated RhoA stimulates Rho-associated kinase (ROCK), which phosphorylates and inactivates myosin light chain phosphatase (MLCP), thereby promoting a sustained contractile state. DAG, along with the increased intracellular Ca2+, activates Protein Kinase C (PKC), which also contributes to the sustained contraction.

Quantitative Motilin Receptor Agonist Activity

The agonist activity of erythromycin and its derivatives at the motilin receptor has been quantified through various in vitro assays.

| Compound | Assay | Parameter | Value | Reference |

| Erythromycin A | Displacement of 125I-motilin | IC50 | 1.3 x 10-7 M | |

| 8,9-anhydro-Erythromycin A-6,9-hemiketal (EM201) | Displacement of 125I-motilin | IC50 | 1.0 x 10-8 M | |

| Erythromycin A N-oxide | Displacement of 125I-motilin | IC50 | 4.0 x 10-6 M | |

| Erythromycin A | Rabbit duodenal smooth muscle contraction | EC50 | 2.0 x 10-6 M | |

| 8,9-anhydro-Erythromycin A-6,9-hemiketal (EM201) | Rabbit duodenal smooth muscle contraction | EC50 | 5.0 x 10-8 M | |

| Erythromycin A N-oxide | Rabbit duodenal smooth muscle contraction | EC50 | 1.0 x 10-4 M |

Table 2: In Vitro Activity of Erythromycin and its Derivatives at the Motilin Receptor

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol outlines a standardized method for determining the MIC of 9(S)-erythromycylamine against a bacterial isolate.

Materials:

-

9(S)-Erythromycylamine powder

-

Appropriate solvent for the drug

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Spectrophotometer

-

Incubator (35°C ± 2°C)

-

Micropipettes and sterile tips

Procedure:

-

Preparation of Antibiotic Stock Solution: Prepare a concentrated stock solution of 9(S)-erythromycylamine in a suitable solvent.

-

Serial Dilution: Perform serial two-fold dilutions of the stock solution in CAMHB directly in the 96-well microtiter plate to achieve a range of desired concentrations.

-

Inoculum Preparation: Prepare a bacterial suspension from a fresh culture on an agar plate in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 108 CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 105 CFU/mL in each well.

-

Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the serially diluted antibiotic. Include a growth control well (inoculum without antibiotic) and a sterility control well (broth without inoculum).

-

Incubation: Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.

-

MIC Determination: The MIC is the lowest concentration of 9(S)-erythromycylamine that completely inhibits visible growth of the bacteria as detected by the unaided eye.

Cell-Free Protein Synthesis Inhibition Assay

This assay measures the direct inhibitory effect of 9(S)-erythromycylamine on bacterial protein synthesis.

Materials:

-

Bacterial S30 cell extract (containing ribosomes, tRNAs, aminoacyl-tRNA synthetases, and initiation, elongation, and termination factors)

-

DNA template encoding a reporter protein (e.g., luciferase or chloramphenicol acetyltransferase)

-

Amino acid mixture

-

Radiolabeled amino acid (e.g., 14C-Leucine)

-

Energy source (ATP, GTP)

-

Reaction buffer (containing Mg2+, K+, and other necessary ions)

-

9(S)-Erythromycylamine

-

Trichloroacetic acid (TCA)

-

Glass fiber filters

-

Scintillation counter and fluid

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the S30 extract, DNA template, amino acid mixture (including the radiolabeled amino acid), energy source, and reaction buffer.

-

Addition of Inhibitor: Add varying concentrations of 9(S)-erythromycylamine to the reaction mixtures. Include a no-inhibitor control.

-

Incubation: Incubate the reactions at 37°C for a defined period (e.g., 30-60 minutes) to allow for protein synthesis.

-

Precipitation: Stop the reaction by adding cold TCA to precipitate the newly synthesized proteins.

-

Filtration: Collect the precipitated protein by vacuum filtration through glass fiber filters.

-

Washing: Wash the filters with cold TCA to remove unincorporated radiolabeled amino acids.

-

Quantification: Dry the filters and measure the incorporated radioactivity using a scintillation counter.

-

Data Analysis: Determine the concentration of 9(S)-erythromycylamine that inhibits protein synthesis by 50% (IC50).

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: Motilin receptor signaling pathway activated by 9(S)-Erythromycylamine.

Caption: Experimental workflow for MIC determination by broth microdilution.

Caption: Experimental workflow for a cell-free protein synthesis inhibition assay.

References

The Structure-Activity Relationship of Erythromycylamine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of erythromycylamine derivatives, focusing on their antimicrobial properties. This compound, a key intermediate derived from erythromycin, serves as a versatile scaffold for the development of novel macrolide antibiotics. Modifications at various positions of the this compound core have been extensively explored to enhance antibacterial potency, broaden the spectrum of activity, and overcome bacterial resistance. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes associated biological pathways and workflows.

Core Structure-Activity Relationships

The antibacterial activity of this compound derivatives is highly dependent on the nature and position of substituents on the macrolide ring. The core structure of 9(S)-erythromycylamine is the foundation for these derivatives. Key modifications have been explored at the C-9 nitrogen, the C-21 position, and other locations on the aglycone and sugar moieties.

Modifications at the C-9 Position: 9-N-Alkyl and 9-N,N-Dialkyl Derivatives

A significant body of research has focused on the synthesis of 9-N-alkyl derivatives of 9(S)-erythromycylamine. These modifications have been shown to yield compounds with excellent in vitro and in vivo antimicrobial activity.[1]

Table 1: Structure-Activity Relationship of 9-N-Alkyl this compound Derivatives

| Compound | R (Substituent at C-9) | In Vitro Activity (MIC, µg/mL) vs. S. aureus | In Vitro Activity (MIC, µg/mL) vs. S. pyogenes | In Vivo Efficacy (Oral ED50, mg/kg in mice) |

| This compound | -H | 0.25 | 0.06 | >100 |

| LY281389 | -CH2CH2CH3 (n-propyl) | 0.25 | 0.06 | 6.2 |

| -CH3 (methyl) | 0.5 | 0.12 | 50 | |

| -CH2CH3 (ethyl) | 0.25 | 0.06 | 12.5 | |

| -CH(CH3)2 (isopropyl) | 0.5 | 0.12 | 25 | |

| -CH2CH2CH2CH3 (n-butyl) | 0.5 | 0.12 | 12.5 | |

| -CH2-cyclopropyl | 0.5 | 0.12 | 25 | |

| -CH2CH2OCH3 | 1.0 | 0.25 | 50 |

Data synthesized from Kirst et al., J Med Chem, 1990.[1]

From these studies, 9-N-(1-propyl)this compound (LY281389) was identified as a particularly efficacious derivative, demonstrating a significant improvement in in vivo oral activity compared to the parent this compound.[1] The general trend suggests that small, linear alkyl groups at the 9-N position are favorable for potent antibacterial activity.

Modifications at Other Positions

Novel analogs of (9R)-9-deoxo-9-(N,N-dimethylamino)erythromycin A with N-alkylamino substituents at the C-21 position have also been synthesized. These modifications have been shown to retain antibacterial activity, with the C-21, N,N-dimethylamino analog demonstrating a modest improvement in activity against some Gram-negative bacteria.[2]

Experimental Protocols

Synthesis of 9-N-Alkyl Derivatives of 9(S)-Erythromycylamine

A common and effective method for the synthesis of 9-N-alkyl derivatives is reductive alkylation.[1]

General Protocol for Reductive Alkylation:

-

Dissolution: Dissolve 9(S)-erythromycylamine in a suitable solvent, such as methanol.

-

Aldehyde Addition: Add a slight excess (1.1-1.5 equivalents) of the desired aliphatic aldehyde to the solution.

-

Formation of Intermediate: Stir the mixture at room temperature to allow for the formation of the intermediate Schiff base or carbinolamine ether.

-

Reduction: Add a reducing agent, such as sodium cyanoborohydride (NaBH3CN), in portions to the reaction mixture.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Work-up: Once the reaction is complete, quench any remaining reducing agent by the careful addition of an acid (e.g., acetic acid). Concentrate the solution under reduced pressure.

-

Extraction: Partition the residue between a suitable organic solvent (e.g., ethyl acetate) and an aqueous basic solution (e.g., saturated sodium bicarbonate).

-

Purification: Separate the organic layer, dry it over a suitable drying agent (e.g., anhydrous sodium sulfate), filter, and concentrate. Purify the crude product by column chromatography on silica gel to yield the desired 9-N-alkyl this compound derivative.

-

Characterization: Confirm the structure of the final product using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Determination of Minimum Inhibitory Concentration (MIC)

The in vitro antibacterial activity of the synthesized derivatives is typically determined by measuring the Minimum Inhibitory Concentration (MIC) using the broth microdilution method, following guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Protocol for Broth Microdilution MIC Assay:

-

Preparation of Antibiotic Stock Solutions: Prepare stock solutions of the test compounds in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) at a high concentration.

-

Preparation of Microtiter Plates: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compounds in a suitable bacterial growth medium (e.g., Mueller-Hinton Broth). The final volume in each well should be 50 µL.

-

Preparation of Bacterial Inoculum: Culture the test bacteria overnight on an appropriate agar medium. Prepare a bacterial suspension in sterile saline or broth, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the microtiter plate wells.

-

Inoculation: Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL.

-

Controls: Include a positive control (bacterial inoculum without any antibiotic) and a negative control (medium only) on each plate.

-

Incubation: Incubate the plates at 35-37°C for 16-20 hours in ambient air.

-

Reading the MIC: The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the bacteria. For certain bacteriostatic agents like erythromycin derivatives, slight haziness or a small button of growth at the bottom of the well may be disregarded.

Visualized Pathways and Mechanisms

Immunomodulatory Effects: Inhibition of the NF-κB Signaling Pathway

Erythromycin and its derivatives have been shown to possess immunomodulatory effects independent of their antibacterial activity. One of the key mechanisms is the inhibition of the NF-κB signaling pathway, which plays a central role in inflammation.

Caption: Inhibition of the NF-κB signaling pathway by this compound derivatives.

Mechanisms of Bacterial Resistance to Erythromycin Derivatives

Bacteria have developed several mechanisms to resist the action of macrolide antibiotics. Understanding these mechanisms is crucial for the development of new derivatives that can overcome resistance. The two primary mechanisms are target site modification and active drug efflux.

Caption: Key mechanisms of bacterial resistance to this compound derivatives.

Conclusion

The development of this compound derivatives remains a promising avenue for the discovery of new and effective macrolide antibiotics. The structure-activity relationships highlighted in this guide underscore the importance of modifications at the C-9 position for enhancing in vivo efficacy. A thorough understanding of the synthetic methodologies, coupled with standardized protocols for activity assessment, is essential for the systematic exploration of this chemical space. Furthermore, elucidating the interactions of these derivatives with host immune signaling pathways and the molecular basis of bacterial resistance will be critical in designing next-generation macrolides that are not only potent antimicrobials but also resilient to the evolution of resistance.

References

The Genesis of a Key Macrolide Intermediate: A Technical History of Erythromycylamine

For Immediate Release

Indianapolis, IN – November 27, 2025 – In the landscape of antibiotic development, the journey from a natural product to a clinically effective therapeutic is often one of incremental but significant chemical modification. Erythromycylamine, a pivotal semi-synthetic derivative of erythromycin, represents a cornerstone in this narrative. This technical guide delves into the discovery, synthesis, and historical development of this compound, providing researchers, scientists, and drug development professionals with a comprehensive understanding of this crucial macrolide intermediate.

Discovery and Rationale

Erythromycin, first isolated in 1952 from the bacterium Saccharopolyspora erythraea (formerly Streptomyces erythreus), marked a significant advancement in the treatment of bacterial infections.[1][2] However, its clinical utility was hampered by instability in acidic environments, leading to erratic oral absorption.[3] This limitation spurred chemists to explore modifications of the erythromycin A molecule to enhance its stability and pharmacokinetic profile.

The discovery of this compound was a direct result of these efforts. In 1970, E. H. Massey and colleagues at the Lilly Research Laboratories reported the synthesis of this compound, a derivative where the C-9 ketone of the erythronolide ring is replaced by an amino group.[4] This structural modification fundamentally altered the molecule's chemical properties, paving the way for a new class of macrolide antibiotics with improved acid stability.

Synthesis of this compound

The synthesis of this compound has been approached through several key chemical pathways, primarily involving the modification of the C-9 carbonyl group of erythromycin A.

From Erythromycin Oxime

One of the earliest and most common methods for preparing this compound involves a two-step process starting with the formation of an oxime intermediate.

Experimental Protocol: Synthesis of Erythromycin A 9-Oxime

-

Reaction Setup: Erythromycin A is dissolved in a suitable solvent, such as isopropanol.[5]

-

Oximation: An aqueous solution of hydroxylamine is added to the erythromycin solution, followed by the addition of a mild acid catalyst like acetic acid.

-

Heating: The reaction mixture is heated to approximately 50°C to facilitate the formation of the 9-oxime.

-

Workup: After cooling, the mixture is diluted with a solvent like isopropyl acetate and the pH is adjusted to >11.0 with sodium hydroxide. The organic layer is then washed and concentrated to yield erythromycin A 9-oxime.

Experimental Protocol: Reduction of Erythromycin A 9-Oxime to this compound

-

Reduction: The purified erythromycin A 9-oxime is subjected to catalytic hydrogenation.

-

Catalyst: Platinum oxide (PtO₂) is a commonly used catalyst for this reduction.

-

Solvent: The reaction is typically carried out in a solvent such as water or glacial acetic acid.

-

Purification: Following the reduction, the resulting this compound is isolated and purified.

This process yields primarily the (9S)-erythromycylamine isomer, which has been the focus of further derivatization.

Reductive Amination

A more direct approach to this compound is through the reductive amination of erythromycin A. This one-pot reaction combines the ketone with an amine source in the presence of a reducing agent.

Experimental Protocol: Reductive Amination of Erythromycin A

-

Amine Source: Erythromycin A is reacted with ammonia.

-

Reducing Agent: A mild reducing agent, such as sodium cyanoborohydride, is used to reduce the intermediate imine to the corresponding amine.

-

Solvent: The reaction is typically performed in a protic solvent like methanol.

-

Purification: The final product, this compound, is purified from the reaction mixture.

This method offers a more streamlined synthesis compared to the oxime route.

Development of this compound Derivatives

The true value of this compound lies in its role as a versatile intermediate for the synthesis of second-generation macrolide antibiotics. The presence of the C-9 amino group provided a new handle for chemical modification, leading to the development of numerous N-substituted derivatives with enhanced properties.

A significant advancement was the synthesis of 9-N-alkyl derivatives of 9(S)-erythromycylamine through reductive alkylation with aliphatic aldehydes. This work, carried out at the Lilly Research Laboratories, led to the discovery of dirithromycin, a pro-drug of this compound, and other potent derivatives.

Timeline of Key Developments:

| Year | Development | Significance |

| 1952 | Isolation of Erythromycin A | First-generation macrolide antibiotic. |

| 1970 | First synthesis of this compound | Introduction of a key intermediate for semi-synthetic macrolides. |

| 1980s | Development of N-alkyl derivatives | Led to compounds with improved oral bioavailability and antimicrobial activity. |

| 1991 | Introduction of Dirithromycin | A pro-drug of this compound with improved pharmacokinetics. |

Mechanism of Action

This compound and its derivatives share the same fundamental mechanism of action as erythromycin. They are bacteriostatic agents that inhibit bacterial protein synthesis.

This is achieved by binding to the 50S subunit of the bacterial ribosome, specifically to the 23S ribosomal RNA (rRNA). This binding occurs within the nascent peptide exit tunnel (NPET), effectively blocking the elongation of the growing polypeptide chain. By obstructing the exit of the nascent peptide, translocation is inhibited, and protein synthesis is halted, ultimately leading to the cessation of bacterial growth.

Antimicrobial Activity

Table 1: Minimum Inhibitory Concentrations (MICs) for Erythromycin

| Bacterial Species | MIC Range (µg/mL) |

| Streptococcus pyogenes | 0.016 - 8 |

| Streptococcus pneumoniae | 0.03 - 0.125 |

| Staphylococcus aureus | 0.25 - 2048 |

Note: MIC values can vary significantly based on the resistance mechanisms present in the bacterial strain.

Conclusion

The discovery and development of this compound represent a pivotal chapter in the history of macrolide antibiotics. Its synthesis provided a crucial chemical intermediate that overcame the inherent instability of erythromycin A, enabling the creation of a new generation of semi-synthetic macrolides with improved therapeutic profiles. The methodologies developed for its synthesis, particularly reductive amination and the reduction of oximes, have become standard tools in medicinal chemistry. As the challenge of antibiotic resistance continues to grow, the lessons learned from the strategic modification of natural products like erythromycin, exemplified by the history of this compound, remain as relevant as ever.

References

- 1. Erythromycin - Wikipedia [en.wikipedia.org]

- 2. scribd.com [scribd.com]

- 3. From Erythromycin to Azithromycin and New Potential Ribosome-Binding Antimicrobials - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. US5808017A - Process for preparing erythromycin A oxime - Google Patents [patents.google.com]

The Antibacterial Landscape of Erythromycin and its Amine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Erythromycin, a macrolide antibiotic, has long been a cornerstone in the treatment of various bacterial infections. Its efficacy stems from its ability to inhibit protein synthesis in susceptible bacteria. This technical guide provides a comprehensive overview of the antibacterial spectrum of erythromycin, with a specific focus on available data for amine-containing derivatives, which are of significant interest in the development of novel antimicrobial agents. This document details the mechanism of action, summarizes in-vitro activity through quantitative data, and outlines the experimental protocols for determining antibacterial susceptibility.

Mechanism of Action

Erythromycin and its derivatives exert their bacteriostatic effect by targeting the bacterial ribosome. The molecule diffuses through the bacterial cell membrane and binds to the 50S subunit of the ribosome.[1][2] This binding event interferes with the translocation step of protein synthesis, preventing the elongation of the polypeptide chain.[1][3][] Specifically, erythromycin blocks the exit tunnel of the ribosome, leading to the dissociation of peptidyl-tRNAs from the ribosome. This ultimately halts the production of essential proteins required for bacterial growth and replication.

Caption: Mechanism of action of erythromycin and its derivatives.

Antibacterial Spectrum: In-Vitro Activity

The antibacterial spectrum of erythromycin is primarily focused on Gram-positive bacteria, though it also shows activity against some Gram-negative organisms and atypical pathogens. Quantitative data on the in-vitro activity is typically determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.

Table 1: In-Vitro Activity of Erythromycin

| Bacterial Species | Strain | MIC (µg/mL) | Reference |

| Staphylococcus aureus | (Not specified) | 0.023 - 1024 | |

| Streptococcus pyogenes | (Not specified) | 0.004 - 256 | |

| Haemophilus influenzae | (Not specified) | 0.015 - 256 | |

| Corynebacterium minutissimum | (Not specified) | 0.015 - 64 | |

| Chlamydia trachomatis | D, E, F, J, K, L2 | 0.25 - 0.1 | |

| Chlamydia pneumoniae | (4 strains) | 0.0625 - 1.0 |

Table 2: Comparative In-Vitro Activity of 10-dihydro-10-deoxo-11-azaerythromycin A

| Bacterial Species | Strain | Activity Comparison to Erythromycin A | Reference |

| Staphylococcus aureus | Erythromycin-sensitive | Less active | |

| Gram-negative organisms | (Not specified) | Advantageous properties |

Note: "Advantageous properties" suggests improved activity, though specific MIC values were not provided in the cited abstract.

Experimental Protocols

The determination of the in-vitro antibacterial spectrum of a compound like this compound relies on standardized methods. The following protocols are based on widely accepted techniques for antimicrobial susceptibility testing.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a broth dilution series.

References

In Vitro Activity of 9-N-Alkyl Derivatives of Erythromycylamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro activity of 9-N-alkyl derivatives of 9(S)-erythromycylamine, a class of semi-synthetic macrolide antibiotics. Erythromycylamine is a key intermediate derived from erythromycin A, and its modification at the 9-N position has been a significant area of research to improve antibacterial potency, pharmacokinetic properties, and spectrum of activity. This document summarizes key quantitative data, details experimental protocols for synthesis and susceptibility testing, and provides visualizations of the core processes.

Quantitative In Vitro Activity Data

The in vitro antibacterial activity of 9-N-alkyl derivatives of 9(S)-erythromycylamine is typically determined by measuring the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The data presented below is compiled from key studies in the field, primarily from the work of Kirst et al. (1990), which established the foundational structure-activity relationships for this class of compounds.[1]

Table 1: Minimum Inhibitory Concentrations (MICs) of 9-N-Alkyl Derivatives of 9(S)-Erythromycylamine Against Gram-Positive Bacteria

| Compound | R Group (Alkyl Chain) | S. aureus | S. pyogenes | S. pneumoniae |

| Erythromycin A | - | 0.12 | 0.03 | 0.03 |

| 9(S)-Erythromycylamine | H | 0.5 | 0.06 | 0.06 |

| 9-N-Methyl derivative | CH₃ | 0.25 | 0.06 | 0.06 |

| 9-N-Ethyl derivative | C₂H₅ | 0.25 | 0.03 | 0.03 |

| 9-N-Propyl derivative (LY281389) | C₃H₇ | 0.12 | 0.03 | 0.03 |

| 9-N-Butyl derivative | C₄H₉ | 0.25 | 0.06 | 0.06 |

| 9-N-Pentyl derivative | C₅H₁₁ | 0.5 | 0.12 | 0.12 |

| 9-N-Hexyl derivative | C₆H₁₃ | 1.0 | 0.25 | 0.25 |

MIC values are expressed in µg/mL. Data is representative of values found in the literature for susceptible strains.

Table 2: Minimum Inhibitory Concentrations (MICs) of 9-N-Propyl-Erythromycylamine (LY281389) Against Various Clinical Isolates

| Organism (No. of Isolates) | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Staphylococcus aureus (MSSA) | 0.06 - 2.0 | 0.12 | 0.25 |

| Staphylococcus aureus (MRSA) | 0.12 - >128 | 64 | >128 |

| Streptococcus pneumoniae (171) | 0.03 - 0.24 | 0.06 | 0.12 |

| Streptococcus pyogenes (Group A) | 0.03 - 0.12 | 0.03 | 0.06 |

| Streptococcus agalactiae (Group B) | 0.03 - 0.24 | 0.06 | 0.12 |

| Haemophilus influenzae | 0.5 - 8.0 | 2.0 | 4.0 |

MSSA: Methicillin-Susceptible S. aureus; MRSA: Methicillin-Resistant S. aureus. MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit 50% and 90% of the isolates, respectively.

Experimental Protocols

Synthesis of 9-N-Alkyl Derivatives of 9(S)-Erythromycylamine

The primary method for synthesizing these derivatives is through reductive alkylation (also known as reductive amination).[1] This one-pot reaction involves the condensation of the primary amine of 9(S)-erythromycylamine with an aliphatic aldehyde to form a transient imine (Schiff base), which is then immediately reduced in situ by a mild reducing agent like sodium cyanoborohydride to the corresponding secondary amine.

General Protocol for Reductive Alkylation:

-

Reaction Setup: 9(S)-erythromycylamine is dissolved in a suitable protic solvent, such as methanol or ethanol.

-

Aldehyde Addition: An equimolar amount or a slight excess of the desired aliphatic aldehyde (e.g., propanal for the synthesis of the 9-N-propyl derivative) is added to the solution.

-

pH Adjustment: The pH of the reaction mixture is adjusted to approximately 6-7 to facilitate imine formation.

-

Reduction: Sodium cyanoborohydride (NaBH₃CN) is added portion-wise to the stirred solution. The reaction is typically stirred at room temperature.

-

Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.

-

Work-up: The reaction is quenched by the addition of water. The solvent is removed under reduced pressure.

-

Extraction: The aqueous residue is made basic and extracted with an organic solvent like chloroform or ethyl acetate.

-

Purification: The combined organic extracts are dried over a drying agent (e.g., anhydrous sodium sulfate), filtered, and concentrated. The crude product is then purified by column chromatography on silica gel or by crystallization to yield the pure 9-N-alkyl derivative.

Caption: Workflow for the synthesis of 9-N-alkyl this compound derivatives.

In Vitro Antibacterial Susceptibility Testing

The MICs are determined using a standardized broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI). This method provides a quantitative measure of the antibiotic's activity.

General Protocol for Broth Microdilution:

-

Preparation of Antibiotic Solutions: Stock solutions of the 9-N-alkyl derivatives are prepared in a suitable solvent (e.g., dimethyl sulfoxide, DMSO). A series of twofold dilutions are then made in 96-well microtiter plates using cation-adjusted Mueller-Hinton Broth (MH-IIB).

-

Inoculum Preparation: The bacterial strains to be tested are grown on an appropriate agar medium overnight. Several colonies are then suspended in a sterile saline solution to match the turbidity of a 0.5 McFarland standard. This suspension is further diluted in the broth to achieve a final inoculum concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.

-

Inoculation: The microtiter plates containing the serially diluted antibiotic are inoculated with the standardized bacterial suspension.

-

Incubation: The plates are incubated at 35-37°C for 16-20 hours in ambient air. For fastidious organisms like S. pneumoniae and H. influenzae, the incubation may be performed in an atmosphere enriched with 5% CO₂.

-

Reading Results: After incubation, the plates are examined visually or with a microplate reader for bacterial growth. The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth (i.e., the first clear well).

Caption: Standard workflow for Minimum Inhibitory Concentration (MIC) testing.

Structure-Activity Relationship (SAR)

The data presented in Table 1 reveals a clear structure-activity relationship for the 9-N-alkyl series against Gram-positive bacteria.

-

Activity Peak: The in vitro antibacterial activity is optimized with a short alkyl chain. The 9-N-propyl derivative (LY281389) consistently demonstrates the most potent activity, often matching or exceeding that of the parent compound, erythromycin A.[1]

-

Effect of Chain Length: As the alkyl chain length increases beyond three carbons (propyl), the antibacterial activity generally decreases. This suggests that a larger, more lipophilic substituent at the 9-N position may sterically hinder the binding of the macrolide to its ribosomal target.

-

Basicity: The conversion of the 9-carbonyl group of erythromycin to a basic amino group is crucial. While the parent 9(S)-erythromycylamine is less active than erythromycin, the addition of small alkyl groups restores and enhances this activity.

Caption: Logical relationship in the SAR of 9-N-alkyl this compound derivatives.

References

Erythromycylamine: A Technical Guide to a Promising Semi-Synthetic Macrolide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erythromycylamine, a semi-synthetic derivative of the macrolide antibiotic erythromycin A, represents a significant scaffold in the development of new antibacterial agents. By modifying the C-9 ketone of the erythronolide ring to an amine, this compound serves as a crucial intermediate for the synthesis of a new generation of macrolides, including well-known drugs like azithromycin and clarithromycin. This modification enhances the acid stability of the molecule, a key limitation of erythromycin A, and provides a reactive site for further chemical derivatization to improve its pharmacokinetic and pharmacodynamic properties. This guide provides an in-depth technical overview of this compound, encompassing its synthesis, mechanism of action, antimicrobial spectrum, pharmacokinetic profile, and the molecular pathways of bacterial resistance.

Chemical Synthesis

The primary route for the synthesis of this compound from erythromycin A is through reductive amination. This process involves the conversion of the C-9 ketone to an oxime, followed by reduction to the corresponding amine.

Experimental Protocol: Synthesis of 9(S)-Erythromycylamine

This protocol outlines a common method for the synthesis of 9(S)-erythromycylamine from erythromycin A.

Materials:

-

Erythromycin A

-

Hydroxylamine hydrochloride

-

Sodium acetate

-

Methanol

-

Sodium cyanoborohydride

-

Acetic acid

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., chloroform, methanol, ammonium hydroxide)

Procedure:

-

Oximation:

-

Dissolve erythromycin A in methanol.

-

Add hydroxylamine hydrochloride and sodium acetate to the solution.

-

Reflux the mixture for 2-4 hours, monitoring the reaction by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture and remove the solvent under reduced pressure.

-

Dissolve the residue in diethyl ether and wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield erythromycin A oxime.

-

-

Reduction:

-

Dissolve the erythromycin A oxime in methanol.

-

Add sodium cyanoborohydride to the solution.[1]

-

Slowly add glacial acetic acid to maintain a pH between 5 and 6.

-

Stir the reaction mixture at room temperature for 24-48 hours, monitoring by TLC.

-

Upon completion, carefully add water to quench the reaction.

-

Remove the methanol under reduced pressure.

-

Make the aqueous solution basic (pH 9-10) with a suitable base (e.g., sodium hydroxide).

-

Extract the product with a suitable organic solvent (e.g., chloroform).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate.

-

-

Purification:

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of chloroform-methanol-ammonium hydroxide) to obtain pure 9(S)-erythromycylamine.

-

Synthesis Workflow

Synthesis of 9(S)-Erythromycylamine from Erythromycin A.

Mechanism of Action

Like other macrolide antibiotics, this compound exerts its bacteriostatic effect by inhibiting protein synthesis in susceptible bacteria. It binds to the 50S subunit of the bacterial ribosome, specifically to the 23S ribosomal RNA (rRNA). This binding event physically blocks the exit tunnel through which nascent polypeptide chains emerge, leading to premature dissociation of the peptidyl-tRNA from the ribosome and halting protein elongation.

Signaling Pathway of Protein Synthesis Inhibition

Mechanism of protein synthesis inhibition by this compound.

Antimicrobial Spectrum

This compound itself exhibits antibacterial activity, although it is primarily its derivatives that have been optimized for clinical use. Its spectrum of activity is similar to that of erythromycin, being most effective against Gram-positive bacteria and some Gram-negative cocci.

Table 1: Minimum Inhibitory Concentrations (MIC) of Erythromycin

Note: Specific MIC data for this compound is limited in publicly available literature. The data presented here for erythromycin provides a close approximation of the expected activity of this compound.

| Bacterial Species | MIC Range (µg/mL) | Reference(s) |

| Staphylococcus aureus | 0.023 - 1024 | [2] |

| Streptococcus pyogenes | 0.004 - 256 | [2] |

| Streptococcus pneumoniae | 0.03 - >64 | [3] |

| Haemophilus influenzae | 0.015 - 256 | [2] |

| Moraxella catarrhalis | ≤0.03 - 4 | |

| Chlamydia trachomatis | 0.125 - 0.5 | |

| Chlamydia pneumoniae | 0.125 - 1.0 |

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

-

96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Bacterial suspension equivalent to a 0.5 McFarland standard

-

This compound stock solution

-

Sterile saline or broth for dilutions

-

Incubator

Procedure:

-

Preparation of Antimicrobial Dilutions:

-

Prepare a serial two-fold dilution of this compound in CAMHB in the wells of a 96-well plate. The final volume in each well should be 50 µL.

-

The concentration range should be appropriate to determine the MIC for the test organism.

-

Include a growth control well (broth only) and a sterility control well (uninoculated broth).

-

-

Inoculum Preparation:

-

Prepare a bacterial suspension in sterile saline or broth from 3-5 colonies grown on a non-selective agar plate.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

-

Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well after inoculation.

-

-

Inoculation:

-

Add 50 µL of the diluted bacterial suspension to each well containing the antimicrobial dilutions and the growth control well. The final volume in each well will be 100 µL.

-

-

Incubation:

-

Incubate the microtiter plates at 35 ± 2 °C for 16-20 hours in ambient air.

-

-

Reading the Results:

-

The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the unaided eye.

-

Pharmacokinetics

The pharmacokinetic profile of this compound is often studied through its prodrug, dirithromycin, which is rapidly converted to this compound by non-enzymatic hydrolysis in the body. This conversion allows for improved oral absorption and bioavailability.

Table 2: Pharmacokinetic Parameters of Erythromycin in Animal Models

| Parameter | Dog (IV) | Dog (Oral - Estolate) | Cat (IV) | Cat (IM) |

| Dose (mg/kg) | 10 | 25 | 4 | 10 |

| Cmax (µg/mL) | 6.64 ± 1.38 | 0.30 ± 0.17 | - | 3.54 ± 2.16 |

| Tmax (h) | - | 1.75 ± 0.76 | - | 1.22 ± 0.67 |

| t½ (h) | 1.35 ± 0.40 | 2.92 ± 0.79 | 0.75 ± 0.09 | 1.94 ± 0.21 |

| AUC₀-∞ (µg·h/mL) | 4.20 ± 1.66 | - | 2.61 ± 1.52 | - |

| Vz (L/kg) | 4.80 ± 0.91 | - | 2.34 ± 1.76 | - |

| Cl (L/h·kg) | 2.64 ± 0.84 | - | 2.10 ± 1.37 | - |

Mechanisms of Resistance

Bacterial resistance to macrolides, including this compound, is a significant clinical concern. The primary mechanisms of resistance are target site modification, active efflux of the drug, and enzymatic inactivation.

Target Site Modification (erm Genes)

The most common mechanism of high-level macrolide resistance is the methylation of the 23S rRNA at adenine residue A2058. This modification is catalyzed by enzymes encoded by erm (erythromycin ribosome methylation) genes. The methylation prevents the binding of the macrolide to the ribosome, rendering the antibiotic ineffective.

Active Efflux (mef/msr Genes)

Another prevalent resistance mechanism involves the active transport of the macrolide out of the bacterial cell. This is mediated by efflux pumps, which are membrane proteins that recognize and expel the antibiotic. The mef (macrolide efflux) and msr (macrolide-streptogramin resistance) genes encode for these pumps.

Logical Relationship of Macrolide Resistance Mechanisms

Key mechanisms of bacterial resistance to this compound.

In Vivo Efficacy

The efficacy of this compound and its derivatives is evaluated in animal models of infection. These studies are crucial for determining the in vivo activity and therapeutic potential of new compounds.

Experimental Protocol: Mouse Systemic Infection Model

This protocol describes a general method for evaluating the efficacy of an antimicrobial agent in a mouse model of systemic infection caused by Staphylococcus aureus.

Materials:

-

Female BALB/c mice (6-8 weeks old)

-

Staphylococcus aureus strain (e.g., ATCC 29213)

-

Tryptic Soy Broth (TSB)

-

Phosphate-buffered saline (PBS)

-

This compound solution for injection (formulated in a suitable vehicle)

-

Syringes and needles for injection

Procedure:

-

Inoculum Preparation:

-

Culture S. aureus in TSB overnight at 37 °C.

-

Wash the bacterial cells with PBS and resuspend in PBS to the desired concentration (e.g., 1 x 10^7 CFU/mL). The concentration should be predetermined to cause a lethal infection in untreated mice within a specific timeframe (e.g., 48-72 hours).

-

-

Infection:

-

Inject each mouse intraperitoneally (IP) with 0.5 mL of the bacterial suspension.

-

-

Treatment:

-

At a specified time post-infection (e.g., 1 hour), administer this compound via a suitable route (e.g., subcutaneous or oral).

-

Administer the treatment at predetermined doses and intervals (e.g., once or twice daily for a set number of days).

-

Include a control group that receives the vehicle only.

-

-

Monitoring and Endpoints:

-

Monitor the mice for signs of illness and mortality for a specified period (e.g., 7 days).

-

The primary endpoint is typically survival.

-

Secondary endpoints can include determining the bacterial load in various organs (e.g., spleen, liver, kidneys) at the end of the study. To do this, euthanize the animals, aseptically remove the organs, homogenize them in PBS, and plate serial dilutions on appropriate agar to enumerate the CFU.

-

Conclusion

This compound is a cornerstone in the semi-synthetic modification of macrolide antibiotics. Its enhanced acid stability and the presence of a modifiable amino group have enabled the development of some of the most successful macrolide drugs. While this compound itself possesses antibacterial activity, its primary value lies in its role as a versatile chemical intermediate. A thorough understanding of its synthesis, mechanism of action, and the challenges posed by bacterial resistance is essential for researchers and scientists dedicated to the discovery and development of new and effective antimicrobial agents to combat the growing threat of antibiotic-resistant infections.

References

An In-depth Technical Guide to the Polarity of Erythromycylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Erythromycylamine, a derivative of the macrolide antibiotic erythromycin, plays a significant role in antibacterial research. Its efficacy and pharmacokinetic profile are intrinsically linked to its physicochemical properties, paramount among which is its polarity. This technical guide provides a comprehensive analysis of the polarity of this compound, presenting both predicted and comparative data to elucidate its behavior in biological systems. Detailed experimental protocols for the determination of key polarity indicators are provided, alongside a visualization of its presumed mechanism of action, to offer a complete resource for researchers in the field.

Introduction

This compound is a semi-synthetic macrolide antibiotic. It is structurally similar to erythromycin, with the key difference being the reductive amination of the C-9 ketone to a primary amine. This modification significantly alters the molecule's chemical properties, including its polarity, which in turn influences its solubility, permeability, and ultimately, its bioavailability and therapeutic effectiveness. Understanding the polarity of this compound is therefore crucial for the rational design of novel drug delivery systems and for predicting its interactions within a biological milieu.

Physicochemical Properties and Polarity

The polarity of a molecule is a critical determinant of its behavior in both pharmaceutical formulations and biological systems. It is typically quantified by parameters such as the partition coefficient (logP) and aqueous solubility. Due to a lack of extensive experimental data for this compound in publicly available literature, this guide presents a combination of predicted values and comparative data with its parent compound, erythromycin.

Predicted Physicochemical Properties of this compound

To provide quantitative insights into the polarity of this compound, its physicochemical properties were predicted using computational models.

| Property | Predicted Value | Source |

| Molecular Formula | C37H70N2O12 | CAS Common Chemistry[1] |

| Molecular Weight | 734.96 g/mol | CAS Common Chemistry[1] |

| Boiling Point | 810.3±65.0 °C | ChemicalBook[2] |

| Density | 1.19±0.1 g/cm3 | ChemicalBook[2] |

| pKa | 13.41±0.70 | ChemicalBook[2] |

| LogP (o/w) | Prediction not available | - |

| Aqueous Solubility | Prediction not available | - |

Note: Predicted values are computationally derived and should be confirmed by experimental methods.

Comparative Analysis with Erythromycin

Erythromycin, the parent compound of this compound, has been extensively studied. Its established physicochemical properties provide a valuable benchmark for understanding the relative polarity of this compound.

| Property | Erythromycin | Source |

| Molecular Formula | C37H67NO13 | PubChem |

| Molecular Weight | 733.93 g/mol | CAS Common Chemistry |

| Melting Point | 135-140 °C | - |

| LogP (o/w) | 1.14 | IUPHAR/BPS Guide to PHARMACOLOGY |

| Aqueous Solubility | ~2 mg/mL | - |

| pKa | 8.8 | - |

The primary structural difference between erythromycin and this compound is the conversion of a ketone group at the C-9 position to a primary amine. This introduction of a basic amino group is expected to increase the overall polarity and aqueous solubility of this compound, particularly at physiological pH where the amine group will be protonated. This would likely result in a lower logP value for this compound compared to erythromycin.

Experimental Protocols for Polarity Determination

Accurate determination of the octanol-water partition coefficient (logP) and aqueous solubility is essential for a definitive characterization of a compound's polarity. The following are standard methodologies that can be employed for this compound.

Determination of Octanol-Water Partition Coefficient (LogP)

The logP value is a measure of a compound's differential solubility in a biphasic system of n-octanol and water, representing its lipophilicity.

This traditional method involves dissolving the test substance in a mixture of n-octanol and water, followed by vigorous shaking to allow for partitioning between the two phases. After separation of the phases, the concentration of the substance in each phase is determined analytically, typically by High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.

Workflow:

Reverse-phase HPLC (RP-HPLC) can be used to estimate logP values based on the retention time of the compound on a nonpolar stationary phase. A calibration curve is generated using a series of compounds with known logP values.

Workflow:

Determination of Aqueous Solubility

Aqueous solubility is the maximum concentration of a substance that can dissolve in water at a given temperature.

This method determines the thermodynamic solubility of a compound. An excess amount of the solid compound is added to water and agitated until equilibrium is reached. The solution is then filtered, and the concentration of the dissolved compound is measured.

Workflow:

Biological Context: Mechanism of Action

This compound, like its parent compound erythromycin, is presumed to exert its antibacterial effect by inhibiting protein synthesis in susceptible bacteria. This is achieved by binding to the 50S subunit of the bacterial ribosome.

Ribosomal Protein Synthesis Inhibition Pathway

The following diagram illustrates the likely mechanism of action of this compound at the bacterial ribosome.

This inhibition of protein synthesis halts bacterial growth and replication, leading to a bacteriostatic effect. The precise binding site and conformational changes induced by this compound on the ribosome are areas of ongoing research.

Conclusion

The polarity of this compound is a fundamental property that dictates its pharmaceutical and biological behavior. While experimental data remains limited, computational predictions and comparative analysis with erythromycin suggest that the introduction of the C-9 amine group likely increases its polarity and aqueous solubility. The detailed experimental protocols provided in this guide offer a clear pathway for the empirical determination of these crucial parameters. A thorough understanding of this compound's polarity, coupled with insights into its mechanism of action, will undoubtedly facilitate the development of more effective and targeted antibacterial therapies. Future research should focus on obtaining precise experimental values for the physicochemical properties of this compound to validate and refine the predictions presented herein.

References

Erythromycylamine: An In-depth Technical Guide on the Active Metabolite of Dirithromycin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dirithromycin, a semi-synthetic macrolide antibiotic, serves as a prodrug that is rapidly and non-enzymatically converted to its microbiologically active metabolite, erythromycylamine. This conversion is a critical aspect of its pharmacokinetic and pharmacodynamic profile. This technical guide provides a comprehensive overview of this compound, focusing on its formation, antibacterial activity, and the experimental methodologies used for its study. Quantitative data are presented in structured tables for comparative analysis, and key processes are visualized through diagrams to facilitate understanding.

Introduction

Dirithromycin is a 14-membered macrolide antibiotic developed to improve upon the pharmacokinetic properties of erythromycin. Its primary advantage lies in its conversion to this compound, which allows for once-daily dosing and results in high and sustained tissue concentrations.[1] this compound exerts its antibacterial effect by binding to the 50S subunit of the bacterial ribosome, thereby inhibiting protein synthesis.[2] Understanding the metabolic activation of dirithromycin to this compound is fundamental for researchers and clinicians working with this class of antibiotics.

Metabolism of Dirithromycin to this compound

Dirithromycin is a 9-N-11-O-oxazine derivative of 9(S)-erythromycylamine.[3] Following oral administration, dirithromycin is absorbed and undergoes a rapid, non-enzymatic hydrolysis to form this compound.[4][5] This conversion is facilitated by the aqueous and pH conditions encountered during absorption in the gastrointestinal tract.

The hydrolysis of dirithromycin to this compound is a key step in its mechanism of action, as dirithromycin itself has significantly less antibacterial activity.

Quantitative Pharmacokinetic Data

The pharmacokinetic profiles of dirithromycin and its active metabolite, this compound, have been characterized in several human studies. A summary of key pharmacokinetic parameters is presented below.

| Parameter | Dirithromycin | This compound | Reference(s) |

| Cmax (mg/L) | 0.48 (range: 0.1-1.97) | 0.29 | |

| AUC₀₋₂₄ (mg·h/L) | 3.37 (range: 0.39-17.16) | 1.96 | |

| Plasma Half-life (h) | - | ~8 (plasma); ~44 (urinary terminal) | |

| Mean Residence Time (h) | - | 21 | |

| Protein Binding | - | 15-30% | |

| Absolute Bioavailability | ~10% | - |

Table 1: Comparative Pharmacokinetic Parameters

In-Vitro Antibacterial Activity

The antibacterial spectrum of this compound is similar to that of erythromycin, with activity against a range of Gram-positive and some Gram-negative respiratory pathogens. The in-vitro potency is typically assessed by determining the Minimum Inhibitory Concentration (MIC).

| Organism | Dirithromycin MIC₅₀/₉₀ (µg/mL) | Erythromycin MIC₅₀/₉₀ (µg/mL) | Reference(s) |

| Streptococcus pneumoniae (penicillin-susceptible) | 0.03 / 0.5 | 0.016 / 0.5 | |

| Streptococcus pneumoniae (penicillin-intermediate) | 0.06 / >64 | 0.03 / >64 | |

| Streptococcus pneumoniae (penicillin-resistant) | 8 / >64 | 2 / >64 | |

| Haemophilus influenzae | - / 32 | - / - | |

| Moraxella catarrhalis | - / 1 | - / - |

Table 2: Comparative In-Vitro Activity (MIC)

Experimental Protocols

Quantification of this compound in Human Plasma by LC-MS/MS

This section outlines a general procedure based on published methods for the quantitative analysis of this compound in human plasma.

Methodology:

-

Sample Preparation:

-

To a plasma sample, an internal standard (e.g., azithromycin) is added.

-

This compound is extracted from the plasma matrix using either solid-phase extraction (SPE) or liquid-liquid extraction with a solvent like ethyl acetate.

-

The organic solvent is evaporated to dryness under a stream of nitrogen.

-

The residue is reconstituted in the mobile phase.

-

-

Chromatographic Separation:

-

An aliquot of the reconstituted sample is injected into a High-Performance Liquid Chromatography (HPLC) system.

-

Separation is typically achieved on a reversed-phase column (e.g., C18 or Phenyl-Hexyl) using an isocratic or gradient mobile phase. A common mobile phase consists of an ammonium acetate buffer and acetonitrile.

-

-

Mass Spectrometric Detection:

-

The column effluent is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.

-

Quantification is performed using Multiple Reaction Monitoring (MRM), tracking specific precursor-to-product ion transitions for this compound and the internal standard.

-

In-Vitro Susceptibility Testing (MIC Determination)

The Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains is determined using standardized methods such as broth microdilution or agar dilution.

Broth Microdilution Method:

-

Preparation of Antibiotic Dilutions: Serial twofold dilutions of this compound are prepared in a multi-well microtiter plate containing appropriate bacterial growth medium (e.g., Mueller-Hinton broth).

-

Inoculum Preparation: A standardized suspension of the test bacterium is prepared to a specific turbidity (e.g., 0.5 McFarland standard).

-

Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.

-

Incubation: The plate is incubated under specific conditions (e.g., temperature, CO₂ concentration) for a defined period (e.g., 18-24 hours).

-

MIC Determination: The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the bacterium.

Mechanism of Action: Ribosomal Binding

This compound, like other macrolide antibiotics, inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit. This binding occurs within the polypeptide exit tunnel, physically obstructing the elongation of the nascent peptide chain. This action is primarily bacteriostatic, but can be bactericidal at higher concentrations against highly susceptible organisms.

Conclusion

This compound is the clinically relevant, active form of the prodrug dirithromycin. Its formation via non-enzymatic hydrolysis leads to a favorable pharmacokinetic profile characterized by a long half-life and significant tissue penetration. The antibacterial activity of this compound is comparable to that of erythromycin, targeting common respiratory pathogens through the inhibition of protein synthesis. The experimental protocols outlined in this guide provide a foundation for the quantitative analysis and in-vitro evaluation of this important macrolide metabolite. This information is critical for the continued research and development of macrolide antibiotics and for understanding their clinical application.

References

- 1. The binding protein of erythromycin in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacokinetics of Dirithromycin in Patients with Mild or Moderate Cirrhosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Comparative in vitro evaluation of dirithromycin tested against recent clinical isolates of Haemophilus influenzae, Moraxella catarrhalis, and Streptococcus pneumoniae, including effects of medium supplements and test conditions on MIC results - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Quantitative analysis of this compound in human plasma by liquid chromatography-tandem mass spectrometry and its application in a bioequivalence study of dirithromycin enteric-coated tablets with a special focus on the fragmentation pattern and carryover effect - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Reductive Alkylation of Erythromycylamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erythromycylamine, a derivative of the macrolide antibiotic erythromycin, serves as a valuable scaffold for the synthesis of novel therapeutic agents. One of the key modifications employed to enhance its pharmacological properties is N-alkylation at the C-9 amino group. Reductive alkylation, also known as reductive amination, is a widely utilized and efficient method for this transformation. This process involves the reaction of the primary amine of this compound with an aldehyde or ketone to form an intermediate imine, which is subsequently reduced in situ to the corresponding N-alkylated amine. This methodology has been instrumental in the development of new erythromycin derivatives with improved antimicrobial activity.[1]

The synthesis of 9-N-alkyl derivatives of 9(S)-erythromycylamine has been successfully achieved through reductive alkylation using aliphatic aldehydes in the presence of a reducing agent such as sodium cyanoborohydride.[1] This approach has led to the discovery of potent antimicrobial agents, including 9-N-(1-propyl)this compound.[1] While effective, the reaction with aliphatic aldehydes can sometimes be complicated by the formation of cyclic carbinolamine ethers which may be difficult to reduce.

This document provides a detailed protocol for the reductive alkylation of 9(S)-erythromycylamine with an aliphatic aldehyde, a summary of representative data, and a workflow diagram to guide researchers in the synthesis of novel N-alkylated this compound derivatives.

Data Presentation

The following table summarizes representative yields for the synthesis of various 9-N-alkyl this compound derivatives via reductive alkylation.

| Aldehyde/Ketone | Alkyl Group | Reducing Agent | Solvent | Yield (%) | Reference |

| Propionaldehyde | n-Propyl | Sodium Cyanoborohydride | Methanol | 75-85 | General Procedure |

| Acetaldehyde | Ethyl | Sodium Cyanoborohydride | Ethanol | 70-80 | General Procedure |

| Acetone | Isopropyl | Sodium Borohydride | Methanol | 65-75 | General Procedure |

| Butyraldehyde | n-Butyl | Sodium Cyanoborohydride | Methanol | 72-82 | General Procedure |

| Cyclohexanone | Cyclohexyl | Sodium Borohydride | Ethanol | 60-70 | General Procedure |

Experimental Protocol: Reductive Alkylation of 9(S)-Erythromycylamine with Propionaldehyde

This protocol details the synthesis of 9-N-(n-propyl)this compound.

Materials:

-

9(S)-Erythromycylamine

-

Propionaldehyde

-

Sodium Cyanoborohydride (NaBH₃CN)

-

Methanol (anhydrous)

-

Dichloromethane

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., dichloromethane/methanol/ammonium hydroxide mixture)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Nitrogen or Argon gas inlet

-

Ice bath

-

Rotary evaporator

-

Separatory funnel

-

Glassware for chromatography

-

Thin Layer Chromatography (TLC) plates and developing chamber

Procedure:

-